4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran, also known by its IUPAC name, is a heterocyclic compound with the molecular formula and a molecular weight of approximately 174.64 g/mol. This compound is characterized by the presence of a chloromethyl group and a methoxyethyl substituent on a tetrahydropyran ring, making it significant in organic synthesis and medicinal chemistry. The compound is recognized for its utility in synthesizing various biologically active molecules and has been classified under the category of alkyl halides due to the presence of the chloromethyl group.
The synthesis of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common approach is the reaction of 2-methoxyethyl alcohol with 4-chloromethyl-2H-pyran under acidic conditions, which facilitates the formation of the desired ether linkage.
This method allows for high yields of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran, making it a preferred synthetic route in laboratory settings.
The molecular structure of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran features:
InChI=1S/C8H13ClO/c1-3-10-7(9)8-5-4-6-11-8/h3-6H2,1-2H3
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran can participate in various chemical reactions due to its functional groups:
For instance, when reacted with sodium azide in a polar solvent, it can produce azide derivatives that are useful in further synthetic applications.
The mechanism of action for 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is susceptible to attack by nucleophiles due to its electronegative chlorine atom, which stabilizes the transition state during substitution.
For example, when treated with sodium azide, the mechanism involves:
These properties make it suitable for various laboratory applications while necessitating appropriate safety measures during handling.
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran finds applications in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: